molecular formula C17H18ClNO2 B291797 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B291797
M. Wt: 303.8 g/mol
InChI Key: PGIRVYDXCDRCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as A771726, is a selective immunosuppressive agent that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. This compound belongs to the family of Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes, thereby preventing the production of cytokines that contribute to inflammation and tissue damage.

Mechanism of Action

2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune function. JAK enzymes are involved in the production of cytokines, which are signaling molecules that contribute to inflammation and tissue damage in autoimmune diseases. By blocking JAK activity, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide reduces the production of cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of rheumatoid arthritis, this compound has been shown to reduce joint inflammation, bone erosion, and cartilage damage. In patients with psoriasis, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to improve skin symptoms and reduce the severity of the disease. In patients with lupus, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce disease activity and improve quality of life.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for use in lab experiments. It is a highly selective JAK inhibitor, meaning that it specifically targets JAK enzymes without affecting other signaling pathways. This makes it a valuable tool for studying the role of JAK enzymes in immune function and disease pathogenesis. However, 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms or cytokine receptors. Another area of interest is the use of JAK inhibitors in combination with other immunosuppressive agents to achieve greater efficacy and reduce the risk of side effects. Finally, there is ongoing research into the long-term safety and efficacy of JAK inhibitors in treating autoimmune diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with chloroacetyl chloride to form 2-ethyl-6-methylphenylacetyl chloride. This intermediate is then reacted with 4-chlorophenol to form the desired product, which is purified by recrystallization.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential use in treating autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and lupus. Clinical trials have also demonstrated its efficacy in treating these diseases, with significant improvements in symptoms and disease activity observed in patients receiving 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide.

properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C17H18ClNO2/c1-3-13-6-4-5-12(2)17(13)19-16(20)11-21-15-9-7-14(18)8-10-15/h4-10H,3,11H2,1-2H3,(H,19,20)

InChI Key

PGIRVYDXCDRCSU-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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